![molecular formula C27H19F2N3O B2668807 2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide CAS No. 956781-80-9](/img/structure/B2668807.png)
2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis process of this compound is not explicitly mentioned in the search results. Therefore, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results. Therefore, a detailed chemical reactions analysis cannot be provided .Scientific Research Applications
Synthesis and Derivative Formation
2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide is a compound that falls under the broader category of aryl carboxamides, which are significant for their roles in several biologically active compounds. The synthesis of related mono- and difluoronaphthoic acids provides insight into the structural versatility and potential reactivity of such compounds. These acids are synthesized through various methods, including electrophilic fluorination and intramolecular Friedel-Crafts cyclization, highlighting the adaptability of fluoroaryl compounds in synthetic chemistry (Tagat et al., 2002). Furthermore, the creation of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids showcases the potential for constructing complex structures from simpler precursors, potentially applicable to derivatives of 2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide (Nizami & Hua, 2018).
Imaging and Diagnostic Applications
One specific application of derivatives of this compound is in the development of positron emission tomography (PET) agents. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide illustrates the compound's potential in imaging and diagnosing cancer through B-Raf(V600E) targeting. This synthesis from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, leading to a tracer with high radiochemical yield and specific activity, highlights the compound's utility in medical diagnostics (Wang et al., 2013).
Material Science and Organic Electronics
In material science, pyrazoloquinolines, structurally related to 2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide, have been studied as emitting materials in organic light-emitting diodes (OLEDs). These studies demonstrate the potential of fluoroaryl compounds in the development of blue-light-emitting devices for electronic applications, showing how molecular modification can impact electronic properties and device performance (T. et al., 2001).
Anticancer and Cytotoxic Activities
The broader class of carboxamide derivatives to which 2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide belongs has been explored for their cytotoxic activities. For example, derivatives of benzo[b][1,6]naphthyridines have shown significant growth inhibitory properties against various cancer cell lines, suggesting potential avenues for anticancer drug development (Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F2N3O/c28-23-11-6-12-24(29)25(23)27(33)30-16-21-17-32(22-9-2-1-3-10-22)31-26(21)20-14-13-18-7-4-5-8-19(18)15-20/h1-15,17H,16H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGNRCXANORIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CNC(=O)C5=C(C=CC=C5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide |
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